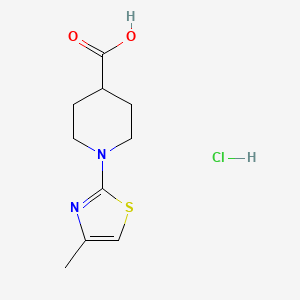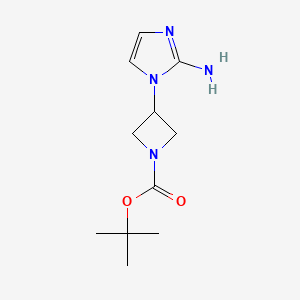
tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic compound that features an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1H-imidazole under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the azetidine ring.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole or azetidine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound has potential applications as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, and the azetidine ring can impart unique properties to the compound, such as increased stability or bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the azetidine ring can provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target and lead to the desired therapeutic effect.
類似化合物との比較
- tert-Butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both an amino group on the imidazole ring and an azetidine ring. This combination of functional groups allows for a wide range of chemical modifications and potential applications. In contrast, similar compounds may lack one of these functional groups or have different substituents, which can affect their reactivity and properties.
特性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
tert-butyl 3-(2-aminoimidazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-13-9(15)12/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChIキー |
JZAGIZODIKNHCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



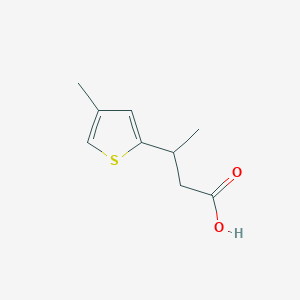

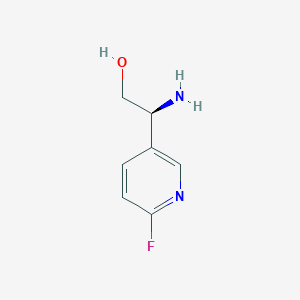
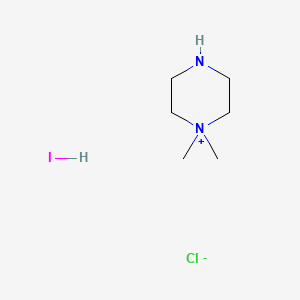

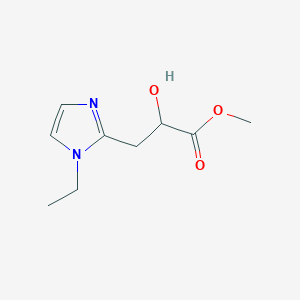


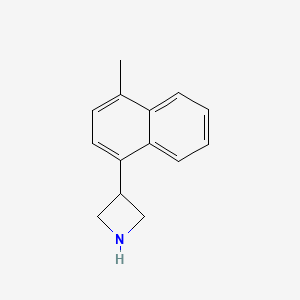
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

